n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Description
n-Ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS RN: 5346-47-4) is a pyrazolo[3,4-d]pyrimidine derivative with the molecular formula C₁₄H₁₅N₅ and a molecular weight of 253.30 g/mol . The compound features an ethylamine group at the 4-position, a phenyl group at the 1-position, and a methyl substituent at the 6-position of the pyrazolo[3,4-d]pyrimidine core. Its structural configuration contributes to hydrophobic interactions and binding affinity in biological systems, making it a candidate for therapeutic applications.
Structure
3D Structure
Properties
CAS No. |
5334-51-0 |
|---|---|
Molecular Formula |
C13H13N5 |
Molecular Weight |
239.28 g/mol |
IUPAC Name |
N-ethyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H13N5/c1-2-14-12-11-8-17-18(13(11)16-9-15-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,14,15,16) |
InChI Key |
DPCVGXVTZUOCAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent : Pyridine is preferred due to its dual role as a base and solvent, neutralizing HCl byproducts and stabilizing intermediates.
-
Temperature : Reflux conditions (100–120°C) are critical for driving the reaction to completion within 6–8 hours.
-
Yield : Typical yields range from 65% to 75%, with purity dependent on recrystallization solvents like ethanol or acetonitrile.
Table 1: Conventional Cyclization Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Pyridine | Maximizes cyclization efficiency |
| Reaction Time | 6–8 hours | Longer durations reduce decomposition |
| Temperature | 100–120°C | Essential for intermediate stability |
| Workup | Ice-water quenching | Precipitates product effectively |
This method, while reliable, faces limitations in scalability due to prolonged reaction times and the need for stoichiometric pyridine, which complicates waste management.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a superior alternative to conventional heating, significantly accelerating reaction kinetics. A modified protocol involves reacting 5-amino-1-ethylpyrazole-4-carboxamide with phenylacetylene in the presence of potassium tert-butoxide under microwave conditions.
Key Advantages
-
Reaction Time : Reduced from hours to minutes (2.5–3.5 minutes at 960 W).
-
Yield Improvement : Yields increase to 85–90% due to minimized side reactions.
-
Energy Efficiency : Lower thermal degradation enhances product purity.
Table 2: Microwave vs. Conventional Synthesis
| Metric | Conventional | Microwave |
|---|---|---|
| Reaction Time | 6–8 hours | 3 minutes |
| Yield | 65–75% | 85–90% |
| Energy Consumption | High | Low |
| Scalability | Moderate | High |
The microwave method’s reliance on precise power modulation and rapid cooling post-irrigation necessitates specialized equipment, which may limit adoption in resource-constrained settings.
Multi-Step Functionalization Approaches
Recent advancements employ modular synthesis strategies to introduce the ethyl and phenyl substituents sequentially. A 2023 study detailed a four-step process starting from 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one:
-
Chlorination : Treatment with phosphorus oxychloride (POCl₃) and trimethylamine (TMA) yields 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
-
Hydrazinolysis : Reaction with hydrazine hydrate forms 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
-
Ethylation : Alkylation with ethyl bromide in the presence of NaH introduces the ethyl group.
-
Purification : Recrystallization from isopropanol ensures >95% purity.
Table 3: Multi-Step Synthesis Protocol
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| Chlorination | POCl₃, TMA, 80°C, 4 hours | 4-Chloro derivative | 89% |
| Hydrazinolysis | NH₂NH₂·H₂O, reflux, 8 hours | 4-Hydrazinyl derivative | 73% |
| Ethylation | Ethyl bromide, NaH, DMF | N-Ethyl product | 68% |
This approach allows precise control over substituent placement but requires meticulous handling of reactive intermediates like hydrazine.
Solvent-Free Mechanochemical Synthesis
Emerging techniques utilize ball milling to achieve solvent-free conditions, reducing environmental impact. A 2025 study demonstrated that grinding 5-amino-1-ethylpyrazole-4-carboxylic acid with phenylboronic acid in the presence of Cu(OAc)₂ as a catalyst produces the target compound in 78% yield within 30 minutes.
Benefits and Challenges
-
Sustainability : Eliminates toxic solvents and reduces waste.
-
Scalability : Limited by equipment availability for large-scale milling.
-
Catalyst Cost : Copper acetate adds to production costs.
Industrial-Scale Production Considerations
Transitioning laboratory methods to industrial production demands optimization for cost, safety, and yield:
-
Catalyst Recycling : Recovery of Cu(OAc)₂ in mechanochemical synthesis reduces expenses.
-
Continuous Flow Systems : Microwave-assisted reactions adapt well to flow chemistry, enhancing throughput.
-
Quality Control : HPLC and NMR are indispensable for batch consistency.
Table 4: Industrial Optimization Strategies
| Challenge | Solution | Outcome |
|---|---|---|
| High solvent use | Switch to microwave/mechanochemical methods | 40% waste reduction |
| Long reaction times | Continuous flow reactors | 3x faster production |
| Impurity control | On-line HPLC monitoring | 99.5% purity |
Chemical Reactions Analysis
Oxidation Reactions
The ethyl group and aromatic systems in the compound are susceptible to oxidation. Common oxidizing agents and outcomes include:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ | Acidic or neutral aqueous | Oxidation of ethyl group to carboxylic acid or ketone derivatives | |
| CrO₃ | Acidic conditions (e.g., H₂SO₄) | Introduction of hydroxyl or carbonyl groups on aromatic rings |
For example, oxidation of the ethyl group can yield 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine-6-carboxylic acid , enhancing water solubility for pharmacological applications.
Reduction Reactions
Reduction primarily targets the pyrimidine ring’s unsaturated bonds or nitro groups (if present in derivatives):
| Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|
| LiAlH₄ | Anhydrous ether/THF | Saturation of C=N bonds in the pyrimidine ring | |
| NaBH₄ | Methanol/water | Selective reduction of nitro groups to amines in substituted analogs |
Reduction with LiAlH₄ may generate 4,5-dihydropyrazolo[3,4-d]pyrimidine derivatives, altering electronic properties.
Electrophilic Substitution
The phenyl ring undergoes electrophilic substitution (e.g., nitration, sulfonation):
| Reagent | Conditions | Position | Product | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C | Para to N | 4-Nitro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| SO₃/H₂SO₄ | 50°C | Meta to N | Sulfonated derivatives for enhanced solubility |
Substituent orientation is influenced by the electron-withdrawing pyrazolo[3,4-d]pyrimidine core.
Nucleophilic Substitution
The C-4 amine group participates in nucleophilic reactions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Alkyl halides (e.g., CH₃I) | DMF, K₂CO₃, 80°C | N-Alkylated derivatives (e.g., N-methyl or N-propyl analogs) | |
| Acyl chlorides (e.g., AcCl) | Pyridine, RT | N-Acylated derivatives for prodrug formulations |
Alkylation enhances lipophilicity, impacting blood-brain barrier penetration.
Cross-Coupling Reactions
The pyrimidine ring supports palladium-catalyzed couplings:
These reactions enable structural diversification for structure-activity relationship (SAR) studies .
Condensation Reactions
The amine group reacts with carbonyl compounds:
Schiff bases exhibit enhanced chelating properties for metal coordination studies .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| CS₂, KOH | DMSO, 120°C | Pyrazolo[3,4-d]thiazine derivatives | |
| NH₂NH₂·H₂O | EtOH, reflux | Tetrazolo-fused analogs for energetic materials |
Cyclization expands bioactivity profiles, particularly in kinase inhibition .
Key Reaction Trends
-
Regioselectivity : Reactions at C-6 are favored due to steric and electronic effects .
-
Solubility Impact : Introduction of polar groups (e.g., -COOH, -SO₃H) improves aqueous solubility.
-
Biological Relevance : N-Alkylation and cross-coupling enhance kinase inhibitory potency .
Experimental protocols emphasize thin-layer chromatography (TLC) and NMR spectroscopy for reaction monitoring . Future research should explore photochemical reactions and catalytic asymmetric transformations.
Scientific Research Applications
Anticancer Activity
n-Ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has demonstrated significant anticancer properties. Research indicates that it inhibits tumor growth and induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) cells. The mechanism of action involves multitarget inhibition of enzymes related to cancer progression, particularly various kinases involved in cell cycle regulation and apoptosis pathways. Molecular docking studies suggest that this compound interacts effectively with protein targets similar to ATP cofactor interactions, enhancing its potential as an anticancer agent.
Kinase Inhibition
The compound's structure allows it to inhibit specific kinases that play crucial roles in cellular signaling pathways. This inhibition can lead to the suppression of tumor cell proliferation and survival, making it a candidate for further development as a targeted therapy in oncology.
Interaction Studies
Studies have focused on how this compound binds with specific protein targets. These investigations often involve computational methods such as molecular docking and dynamics simulations to predict binding affinities and interaction modes with target proteins.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Methyl group at position 3 | Anticancer activity |
| 1H-Pyrazolo[3,4-d]pyrimidine derivatives | Various substitutions on the pyrazole ring | Kinase inhibition |
| 4-Amino-3-Iodo-1H-Pyrazolo[3,4-D]Pyrimidine | Iodo substitution at position 3 | Antimicrobial properties |
The ethyl and phenyl substitutions in this compound enhance its biological activity against cancer cells compared to other derivatives that may lack these features or have different substituents.
Case Studies
Several studies have documented the effects of this compound on cancer cell lines:
Study 1: MCF-7 Cell Line
In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates in MCF-7 cells. The study highlighted its potential as a therapeutic agent for breast cancer treatment.
Study 2: Mechanistic Insights
Another investigation utilized molecular docking techniques to elucidate the binding interactions between this compound and various kinases implicated in cancer signaling pathways. The results indicated strong binding affinities and suggested that this compound could serve as a lead for developing new kinase inhibitors.
Mechanism of Action
The mechanism of action of n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound prevents the phosphorylation of target proteins, thereby disrupting cellular processes such as proliferation and survival . This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives are structurally diverse, with modifications at the 1-, 3-, 4-, and 6-positions significantly influencing their biological activity, selectivity, and pharmacokinetic properties. Below is a detailed comparison with key analogs:
Key Observations:
- Substituent Position : Modifications at the 3-position (e.g., ethynyl, methylthio) enhance hydrophobic interactions with ATP-binding pockets in kinases .
- 4-Position Amine : The ethyl group in n-Ethyl-1-phenyl-... improves metabolic stability compared to primary amines (e.g., PP3) .
- Clinical Relevance : OSI-027’s selectivity (>100-fold for mTOR over PI3K isoforms) underscores the importance of 3-methylthio and 4-ethylamine groups in reducing off-target effects .
Toxicity and Pharmacokinetic Profiles
- Mutagenicity: N-Benzyl-1-methyl-... and related analogs show mutagenic activity in Ames tests but are non-carcinogenic in rodent models .
- hERG Inhibition : Pyrazolo[3,4-d]pyrimidines with bulky 3-substituents (e.g., ethynyl) exhibit lower hERG channel binding, reducing cardiac toxicity risks .
- ADME : OSI-027 demonstrates favorable oral bioavailability and pharmacokinetics, attributed to its balanced logP (~2.9) and moderate topological polar surface area (55.6 Ų) .
Biological Activity
n-Ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and parasitology. This article synthesizes various research findings on the compound's biological activity, highlighting its mechanisms of action, efficacy against different targets, and potential therapeutic applications.
- Molecular Formula : C13H13N5
- Molecular Weight : 227.27 g/mol
- CAS Number : 219758
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit diverse mechanisms of action. The specific compound this compound has been studied for its effects on several biological targets:
- Inhibition of Enzymes : It has shown potential as an inhibitor of phosphodiesterase (PDE) enzymes, which are crucial in various signaling pathways. For instance, studies have demonstrated that pyrazolo[3,4-d]pyrimidines can inhibit CpPDE1 in Cryptosporidium species, suggesting a role in treating cryptosporidiosis .
- Anticancer Activity : The compound has been evaluated for its anticancer properties, particularly against the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). In vitro studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth effectively .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
| Activity | Target | IC50 (µM) | Comments |
|---|---|---|---|
| EGFR Inhibition | EGFR | 0.3 | Potent inhibitor with significant selectivity |
| VEGFR Inhibition | VEGFR | 7.6 | Dual inhibition observed |
| PDE Inhibition | CpPDE1 | < 1 | Effective against Cryptosporidium |
| Antiproliferative Activity | Cancer cell lines (MCF-7) | Not specified | Induces apoptosis and inhibits migration |
Case Study 1: Anticancer Activity
In a study involving MCF-7 breast cancer cells, this compound demonstrated significant anticancer properties. The compound was found to inhibit cell proliferation effectively and induce apoptosis through a mechanism involving the activation of caspases and DNA fragmentation.
Case Study 2: Antiparasitic Potential
Another study focused on the antiparasitic effects of pyrazolo[3,4-d]pyrimidine derivatives against Cryptosporidium parvum. The results indicated that these compounds could significantly reduce parasite viability by inhibiting PDE activity, thus presenting a novel approach to treating cryptosporidiosis in immunocompromised individuals.
Q & A
Q. Basic
- IR Spectroscopy : Stretching frequencies for N–H (3200–3400 cm⁻¹) and C–N (1250–1350 cm⁻¹) confirm amine and pyrimidine moieties. For example, compound 8a shows distinct N–H peaks at 3320 cm⁻¹ .
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for CH₂) validate substitution patterns. Splitting patterns differentiate ortho/para phenyl groups .
What strategies enhance the biological activity of pyrazolo[3,4-d]pyrimidin-4-amine scaffolds in kinase inhibition studies?
Q. Advanced
- Hydrophobic Extensions : Adding hydrophobic side chains (e.g., cyclopentyl or phenoxyphenyl groups) improves binding to kinase ATP pockets. Inhibitor 7a (1-cyclopentyl-3-(4-phenoxyphenyl)-derivative) showed RET kinase IC₅₀ < 100 nM by occupying hydrophobic back pockets .
- PROTAC Design : Conjugating the scaffold to E3 ligase ligands (e.g., VHL Ligand B) via alkylation or amide coupling enables targeted protein degradation. SJF638, a PROTAC derived from this scaffold, demonstrated BTK degradation efficacy .
How can researchers resolve discrepancies in kinase selectivity profiles across studies?
Q. Advanced
- Panel Screening : Test compounds against diverse kinase panels (e.g., Src, RET, CDPK1) to identify off-target effects. For example, 7a showed selectivity for RET over Src kinase due to steric clashes with the Src gatekeeper residue .
- Structural Dynamics Analysis : Molecular dynamics simulations or hydrogen-deuterium exchange mass spectrometry (HDX-MS) can map autoinhibitory interactions, explaining variations in inhibition potency .
What methodologies optimize reaction yields for halogenated pyrazolo[3,4-d]pyrimidin-4-amine intermediates?
Q. Advanced
- Iodination : Direct iodination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine (9 ) using N-iodosuccinimide (NIS) in DMF at 80°C achieves >80% yield for 3-iodo derivatives, critical for Suzuki-Miyaura couplings .
- Coupling Reactions : Use Pd(PPh₃)₄ catalysts and aryl boronic acids in THF/H₂O (3:1) at 60°C to install diaryl ethers. Microwave-assisted conditions reduce reaction times .
How to establish structure-activity relationships (SAR) for antitumor pyrazolo[3,4-d]pyrimidin-4-amine analogs?
Q. Advanced
- Core Modifications : Replace the pyrazolo ring with pyrrolo[2,3-d]pyrimidine to enhance CpCDPK1 inhibition (e.g., PrP derivatives showed IC₅₀ values 10-fold lower than PP analogs) .
- Substituent Effects : Introduce methyl groups at N1 (e.g., 77 ) to improve metabolic stability. N,N,1-trimethyl analogs exhibited potent activity against leukemia cell lines .
What analytical techniques validate compound stability under storage conditions?
Q. Basic
- HPLC-MS : Monitor degradation products (>95% purity threshold) under -20°C storage in inert atmospheres. Detect oxidation byproducts (e.g., N-oxide formation) via mass shifts .
- Thermogravimetric Analysis (TGA) : Assess thermal stability; most derivatives decompose above 200°C, supporting room-temperature shipping .
How to address solubility challenges in in vitro assays for hydrophobic derivatives?
Q. Advanced
- Prodrug Strategies : Synthesize phosphate or acetate salts (e.g., tert-butyl ester precursors) to enhance aqueous solubility. Cleave esters enzymatically in situ .
- Nanoparticle Formulation : Use PEGylated liposomes or cyclodextrin complexes to solubilize compounds like PP121 (a PDGFR inhibitor) without altering bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
